molecular formula C21H26N2O4S B2702176 N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-07-9

N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2702176
CAS RN: 1021118-07-9
M. Wt: 402.51
InChI Key: MCGFOKVWVXKOEG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the nervous system. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, this compound has been found to activate GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to decrease the activity of enzymes involved in the breakdown of neurotransmitters, leading to increased levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile and does not have significant side effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

Future research on N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide could focus on its potential applications in the treatment of specific diseases, such as cancer and neuropathic pain. Additionally, further studies could investigate the mechanism of action of this compound and its effects on specific ion channels and receptors. Finally, research could focus on developing more efficient methods for synthesizing this compound and improving its solubility in water.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to have analgesic and anti-inflammatory effects. While there are limitations to using this compound in lab experiments, its high potency and specificity make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide involves the reaction of 4-methoxybenzylamine with 2-(1-(phenylsulfonyl)piperidin-2-yl)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been successfully used to obtain this compound with high purity and yield.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. Recent studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have analgesic effects in neuropathic pain models.

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-19-12-10-17(11-13-19)16-22-21(24)15-18-7-5-6-14-23(18)28(25,26)20-8-3-2-4-9-20/h2-4,8-13,18H,5-7,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFOKVWVXKOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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